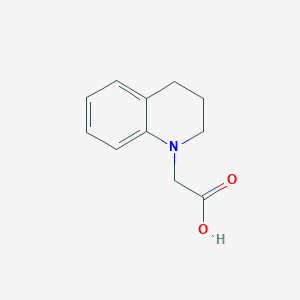
3,4-Dihydro-1(2H)-quinolineacetic acid
説明
3,4-Dihydro-1(2H)-quinolineacetic acid, also known as DHQAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DHQAA is a bicyclic amino acid derivative that has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 3,4-Dihydro-1(2H)-quinolineacetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. 3,4-Dihydro-1(2H)-quinolineacetic acid has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. 3,4-Dihydro-1(2H)-quinolineacetic acid has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3,4-Dihydro-1(2H)-quinolineacetic acid has been found to exhibit various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. 3,4-Dihydro-1(2H)-quinolineacetic acid has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species, which are involved in oxidative stress. 3,4-Dihydro-1(2H)-quinolineacetic acid has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the levels of anti-inflammatory cytokines, such as interleukin-10. 3,4-Dihydro-1(2H)-quinolineacetic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
3,4-Dihydro-1(2H)-quinolineacetic acid has several advantages for lab experiments, including its stability, solubility, and low toxicity. 3,4-Dihydro-1(2H)-quinolineacetic acid is stable under various conditions, including acidic and basic conditions, and is soluble in both water and organic solvents. 3,4-Dihydro-1(2H)-quinolineacetic acid is also relatively non-toxic, with an LD50 value of greater than 2 g/kg in rats. However, 3,4-Dihydro-1(2H)-quinolineacetic acid has some limitations for lab experiments, including its high cost and limited availability. 3,4-Dihydro-1(2H)-quinolineacetic acid is relatively expensive to synthesize, and its availability is limited due to its low yield and complex synthesis method.
将来の方向性
There are several future directions for the research on 3,4-Dihydro-1(2H)-quinolineacetic acid, including the exploration of its potential applications in the treatment of various diseases, the elucidation of its mechanism of action, and the development of more efficient and cost-effective synthesis methods. 3,4-Dihydro-1(2H)-quinolineacetic acid has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and cancer, and further research is needed to explore its potential applications in other diseases. The mechanism of action of 3,4-Dihydro-1(2H)-quinolineacetic acid is not fully understood, and further research is needed to elucidate its signaling pathways and gene regulatory mechanisms. Finally, the development of more efficient and cost-effective synthesis methods for 3,4-Dihydro-1(2H)-quinolineacetic acid would facilitate its use in scientific research and potentially in clinical applications.
科学的研究の応用
3,4-Dihydro-1(2H)-quinolineacetic acid has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. 3,4-Dihydro-1(2H)-quinolineacetic acid has also been found to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. 3,4-Dihydro-1(2H)-quinolineacetic acid has been shown to inhibit the aggregation of amyloid-β, a protein that is associated with Alzheimer's disease, and to protect against the toxicity of 6-hydroxydopamine, a neurotoxin that is associated with Parkinson's disease. 3,4-Dihydro-1(2H)-quinolineacetic acid has also been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)8-12-7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6H,3,5,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNYPYJMTVXJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403034 | |
| Record name | 3,4-Dihydro-1(2H)-quinolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845264-90-6 | |
| Record name | 3,4-Dihydro-1(2H)-quinolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





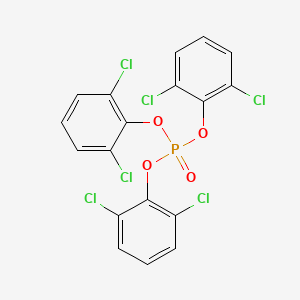

![2-[(2-Isopropylphenoxy)methyl]oxirane](/img/structure/B1622630.png)
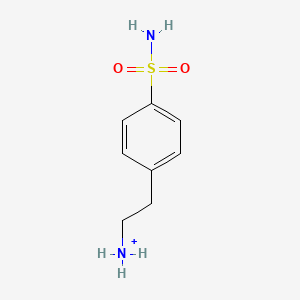
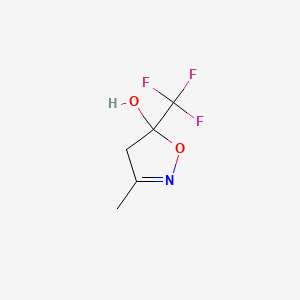
![3-Chlorothieno[2,3-b]thiophene-2-carbonyl chloride](/img/structure/B1622637.png)
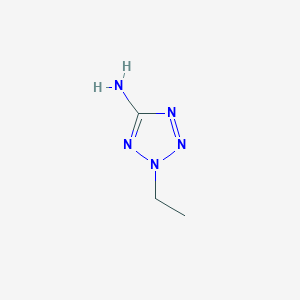
![[D-Ala6, N-Me-Leu7]-LH-RH](/img/structure/B1622640.png)
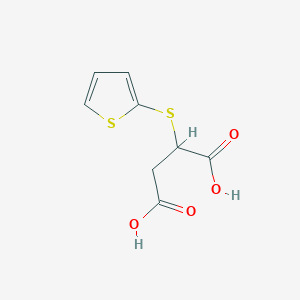

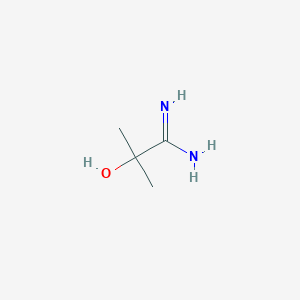
![S-[2-(3-nitrophenyl)-2-oxoethyl] ethanethioate](/img/structure/B1622646.png)